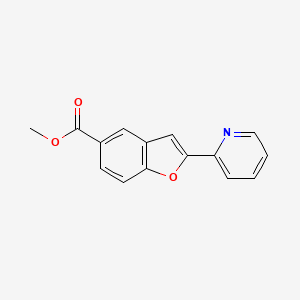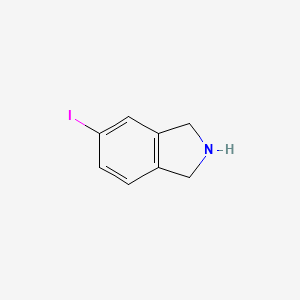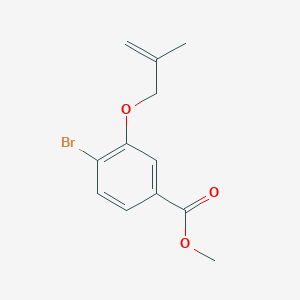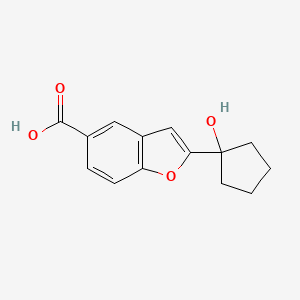
2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid
Overview
Description
“2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid” is a chemical compound with the molecular formula C14H14O4 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .Molecular Structure Analysis
The molecular structure of “2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid” is based on the benzofuran core, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is a key component of this compound .Chemical Reactions Analysis
Benzofuran compounds, including “2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid”, can undergo various chemical reactions. For instance, benzofuran derivatives can undergo palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The molecular weight of “2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid” is 246.26 g/mol . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Anticancer Activity
Benzofuran derivatives, including 2-(1-hydroxycyclopentyl)benzofuran-5-carboxylic acid , have been studied for their anticancer properties. Research indicates that some substituted benzofurans exhibit significant cell growth inhibitory effects on various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . These compounds are considered promising for targeted therapy with minimal side effects.
Antibacterial and Antiviral Uses
The biological activities of benzofuran compounds extend to antibacterial and antiviral effects. They have been found to be effective against a range of pathogens, making them valuable in the development of new antimicrobial agents. The presence of substituents like halogens or hydroxyl groups on the benzofuran ring can enhance these activities .
Anti-Hepatitis C Virus (HCV) Activity
Novel macrocyclic benzofuran compounds have shown anti-HCV activity and are expected to be effective therapeutic drugs for hepatitis C disease. This highlights the potential of benzofuran derivatives, including 2-(1-hydroxycyclopentyl)benzofuran-5-carboxylic acid , in treating viral infections .
Synthesis of Complex Benzofuran Compounds
In the field of synthetic chemistry, methods for constructing benzofuran rings are crucial. A unique free radical cyclization cascade has been developed to synthesize complex polycyclic benzofuran compounds, which could include derivatives like 2-(1-hydroxycyclopentyl)benzofuran-5-carboxylic acid .
Environmental Applications
While specific environmental applications of 2-(1-hydroxycyclopentyl)benzofuran-5-carboxylic acid are not detailed in the available literature, benzofuran derivatives are widely distributed in higher plants and play a role in natural ecosystems. Their synthesis and bioactivity are of interest for potential environmental applications .
Industrial Uses
Benzofuran derivatives are used in various industrial applications, including the synthesis of materials and chemicals. The methods for creating benzofuran rings from carboxylic acids and other precursors are important for manufacturing substances used in different industries .
Mechanism of Action
While the specific mechanism of action for “2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid” is not mentioned in the search results, benzofuran compounds in general have been found to exhibit a wide range of biological activities . For example, some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .
Safety and Hazards
While specific safety and hazard information for “2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid” was not found, benzofuran compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
Benzofuran compounds, including “2-(1-Hydroxycyclopentyl)benzofuran-5-carboxylic acid”, have potential applications in many aspects, making these substances potential natural drug lead compounds . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers . Future research will likely focus on the discovery of new drugs in the fields of drug invention and development .
properties
IUPAC Name |
2-(1-hydroxycyclopentyl)-1-benzofuran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c15-13(16)9-3-4-11-10(7-9)8-12(18-11)14(17)5-1-2-6-14/h3-4,7-8,17H,1-2,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLZGUBBOIJNEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC3=C(O2)C=CC(=C3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxy-cyclopentyl)-benzofuran-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



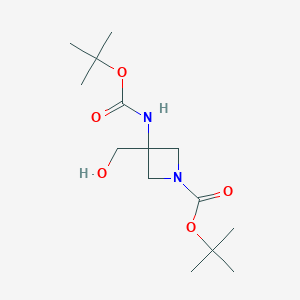
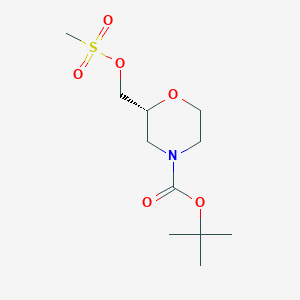

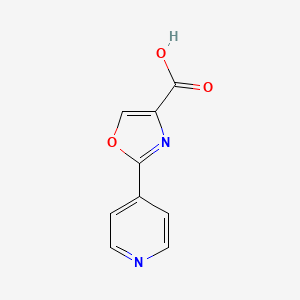


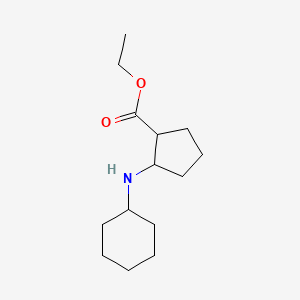
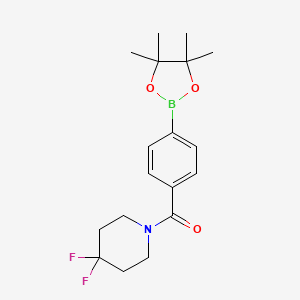
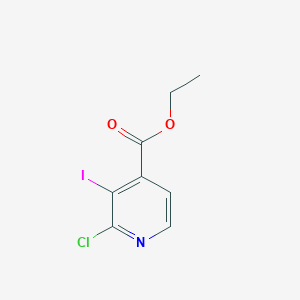
![2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B1399661.png)

